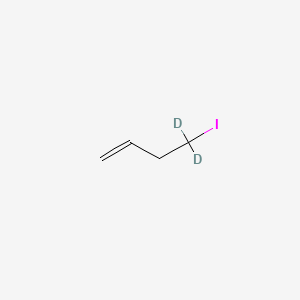

1-Iodo-3-butene-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7I |

|---|---|

Molecular Weight |

184.01 g/mol |

IUPAC Name |

4,4-dideuterio-4-iodobut-1-ene |

InChI |

InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2/i4D2 |

InChI Key |

VUSYNHBKPCGGCI-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(CC=C)I |

Canonical SMILES |

C=CCCI |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of 1 Iodo 3 Butene D2

Elucidation of Reaction Pathways via Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful tool for probing reaction mechanisms. By strategically placing deuterium atoms in a molecule, chemists can track the fate of specific atoms throughout a reaction, providing insights into bond-breaking and bond-forming steps.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. chem-station.com A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For 1-Iodo-3-butene-d2, a primary KIE would be expected in reactions where the carbon-deuterium bond at the 2-position is cleaved during the slowest step.

A secondary KIE can occur even when the bond to the isotope is not broken in the rate-determining step. These effects are typically smaller and arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state.

To investigate the KIE for a reaction involving this compound, one would compare its reaction rate with that of the non-deuterated 1-Iodo-3-butene under identical conditions. The ratio of these rates (kH/kD) would indicate the magnitude of the KIE.

| Type of KIE | Observation | Interpretation for this compound |

| Primary KIE | kH/kD > 1 | Suggests C-D bond cleavage is involved in the rate-determining step. |

| Secondary KIE | kH/kD ≠ 1 (often close to 1) | Indicates changes in hybridization or steric environment at the deuterated position in the transition state. |

| No KIE | kH/kD ≈ 1 | The C-D bond is likely not involved in the rate-determining step. |

This table presents a hypothetical analysis framework for KIE studies on this compound.

Deuterium Crossover and Scrambling Experiments for Mechanistic Probing

Deuterium crossover and scrambling experiments are designed to distinguish between intramolecular and intermolecular reaction pathways. In a crossover experiment, a mixture of isotopically labeled (e.g., this compound) and unlabeled reactants is subjected to the reaction conditions. If the deuterium atoms are found to have "crossed over" to the initially unlabeled molecules in the products, it is strong evidence for an intermolecular mechanism.

Deuterium scrambling refers to the migration of deuterium atoms to different positions within the molecule during a reaction. Analysis of the product distribution from a reaction of this compound could reveal if the deuterium atoms at the 2-position migrate to other carbons, suggesting the formation of symmetric intermediates or reversible reaction steps.

Stereochemical Outcomes as Diagnostic Tools for Reaction Mechanisms

The stereochemistry of the products formed from a reaction of a chiral starting material can provide significant clues about the reaction mechanism. If this compound were prepared in an enantiomerically enriched form, the stereochemical outcome of its reactions could differentiate between pathways such as SN1 and SN2. For instance, an SN2 reaction would be expected to proceed with inversion of configuration at the carbon bearing the iodine, while an SN1 reaction would likely lead to a racemic or partially racemized product.

Transition Metal-Catalyzed Transformations Involving this compound

Allylic iodides are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille Analogues)

Palladium catalysts are widely used to couple organic halides with various partners. nih.govnih.gov In the context of this compound, these reactions would enable the introduction of a wide range of substituents at the 1-position.

Heck Reaction: Coupling with an alkene.

Suzuki Reaction: Coupling with an organoboron reagent.

Stille Reaction: Coupling with an organotin reagent.

A hypothetical Suzuki coupling of this compound with an arylboronic acid is depicted below:

CH2=CH-CHD-CH2I + Ar-B(OH)2 --(Pd catalyst, base)--> CH2=CH-CHD-CH2-Ar

Investigating these reactions with the deuterated substrate would provide mechanistic details. For instance, the position of the deuterium label in the product would confirm whether the coupling occurs directly at the carbon bearing the iodine or if allylic rearrangement takes place.

| Reaction | Coupling Partner | Expected Product from this compound |

| Heck | Alkene (R-CH=CH2) | 1,4-diene or 2,4-diene derivatives |

| Suzuki | Organoboron (R-B(OR)2) | Allylic-substituted arenes or alkenes |

| Stille | Organotin (R-SnR'3) | Allylic-substituted arenes or alkenes |

This table outlines potential palladium-catalyzed cross-coupling reactions of this compound.

Mechanistic Pathways of Carbon-Iodine Bond Activation and Transmetalation

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. The presence of the deuterium label could potentially influence the rate of this step, which could be probed by KIE studies.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

By analyzing the products and intermediates of these reactions with this compound, researchers could gain a more detailed understanding of these fundamental steps, particularly concerning the behavior of allylic systems in such transformations.

Influence of Deuterium on Catalytic Cycles and Intermediate Stability

The substitution of protium (B1232500) with deuterium can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This primary KIE is a valuable tool for identifying the rate-limiting step in a catalytic cycle.

Furthermore, secondary KIEs, where the deuterated bond is not broken in the rate-determining step, can also provide valuable mechanistic information. These effects are typically smaller than primary KIEs but can reveal changes in hybridization or coordination at the deuterated center during the reaction. The study of both primary and secondary KIEs in reactions with this compound can help to map out the energy profile of the catalytic cycle and identify key intermediates.

The stabilization of reaction intermediates is another crucial aspect influenced by deuteration. In some catalytic systems, the presence of deuterium can lead to more stable intermediates, thereby affecting the reaction pathway and product distribution. acs.org For example, in reactions proceeding through carbocationic intermediates, the electron-donating ability of a C-D bond, which is slightly greater than that of a C-H bond due to hyperconjugation, can influence the stability of the charged species. While the direct influence on this compound intermediates is not extensively documented in the provided results, the general principles of intermediate stabilization by deuterium are applicable. acs.orgresearchgate.net

The table below summarizes the typical range of kinetic isotope effects observed for different types of reactions, which can be used as a general guide when studying the reactivity of this compound.

| Kinetic Isotope Effect Type | Typical kH/kD Value | Mechanistic Implication |

| Primary | 2 - 8 | C-H/C-D bond breaking in the rate-determining step. |

| Secondary (α) | 0.9 - 1.3 | Change in hybridization at the deuterated carbon. |

| Secondary (β) | 1.05 - 1.2 | Influence on the stability of a developing positive charge. |

| Inverse | < 1 | C-H/C-D bond is stronger in the transition state. |

It is important to note that the interpretation of KIEs can be complex, especially in enzymatic or multi-step reactions. nih.govnih.gov Factors such as tunneling and the nature of the transition state can also influence the magnitude of the observed KIE. researchgate.net Therefore, a comprehensive analysis, often involving computational studies, is necessary for a complete understanding of the role of deuterium in the catalytic cycle. The strategic placement of deuterium in this compound provides a valuable probe for dissecting these intricate mechanistic details. researchgate.netnih.govnih.gov

Recent studies have highlighted the potential of using deuterium substitution to enhance the metabolic stability of drug molecules by slowing down cytochrome P450-mediated oxidation reactions. nih.gov While not directly related to the catalytic cycles discussed here, this application underscores the significant impact that deuterium can have on reaction kinetics and molecular stability. The principles learned from these studies can be extrapolated to better understand the behavior of this compound in various chemical transformations.

Intramolecular Cycloaddition and Rearrangement Reaction Mechanisms

Sigmatropic Rearrangements and Isomerization Processes

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-electron system. In the case of an allylic iodide like 1-iodo-3-butene, a wikipedia.orgnih.gov-sigmatropic rearrangement would involve the migration of the iodine atom from the first to the third carbon of the butene chain. This process is often in equilibrium with the starting material.

Isomerization of this compound can also occur through other pathways, such as those involving radical intermediates or ionic mechanisms, leading to the formation of more stable isomers like 1-iodo-2-butene-d2 or 2-iodo-2-butene-d2. Mechanistic studies would aim to distinguish between these concerted and stepwise pathways.

Detailed Research Approaches:

To investigate the sigmatropic rearrangements and isomerization of this compound, researchers would typically employ a combination of kinetic studies, isotopic labeling analysis, and computational modeling.

Kinetic Isotope Effect (KIE) Studies: By comparing the rate of rearrangement of 1-iodo-3-butene with its deuterated analogue, this compound, a kinetic isotope effect can be determined. A primary KIE (where kH/kD > 1) would be expected if the C-D bond is broken or formed in the rate-determining step, providing evidence for a particular mechanism. A secondary KIE might be observed if the deuterium is not directly involved in bond cleavage but affects the vibrational frequencies of the transition state.

Product Distribution Analysis: The analysis of the product mixture at different reaction times and temperatures can provide information about the relative rates of different rearrangement and isomerization pathways. For example, the ratio of cis- to trans-isomers of any resulting 2-butene (B3427860) products can offer clues about the stereochemistry of the reaction.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the potential energy surface of the reaction. These calculations can help to identify the transition state structures and activation energies for different possible pathways, such as a concerted wikipedia.orgnih.gov-sigmatropic shift versus a stepwise radical dissociation-recombination mechanism.

Expected Data from Mechanistic Studies:

While specific experimental data for this compound is not available, the following tables illustrate the type of data that would be generated and analyzed in such a mechanistic investigation.

Table 1: Hypothetical Rate Constants for the Isomerization of 1-Iodo-3-butene and this compound at 150°C

| Compound | Initial Concentration (M) | Rate Constant (k, s⁻¹) |

| 1-Iodo-3-butene | 0.1 | 3.5 x 10⁻⁵ |

| This compound | 0.1 | 2.8 x 10⁻⁵ |

Table 2: Hypothetical Product Distribution from the Thermal Rearrangement of this compound after 24 hours at 150°C

| Product | % Composition |

| This compound (unreacted) | 65% |

| cis-1-Iodo-2-butene-d2 | 15% |

| trans-1-Iodo-2-butene-d2 | 20% |

Advanced Spectroscopic Characterization for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For isotopically labeled species, specific NMR techniques can pinpoint the location and stereochemical orientation of isotopes, offering profound mechanistic insights.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of a signal at a deuterated position, ²H NMR provides a positive signal for each unique deuterium environment. huji.ac.il This technique is highly effective for verifying the success and regioselectivity of a deuteration reaction. wikipedia.org

For 1-Iodo-3-butene-d2, the ²H NMR spectrum would confirm the exact positions of the two deuterium atoms. The chemical shift of the deuterium signal is nearly identical to that of a proton in the same chemical environment, allowing for straightforward spectral interpretation. huji.ac.il For instance, if deuteration occurred at the C1 position, a single resonance would be observed in the ²H NMR spectrum in the corresponding alkyl iodide region. The integration of this peak would confirm the presence of two deuterium atoms at that site.

Table 1: Hypothetical ²H NMR Data for a this compound Isotopomer This table illustrates the expected data if deuteration occurred specifically at the C1 position.

| Deuterated Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CD₂ | ~5.0 - 6.0 | Singlet | 2D |

| -CHD- | ~2.0 - 3.0 | Triplet (if coupled to adjacent CH₂) | 1D |

| -CH₂D | ~2.5 - 3.5 | Singlet (broad) | 1D |

Note: The actual chemical shifts and multiplicities would depend on the specific site of deuteration and coupling to neighboring protons.

Multi-dimensional NMR experiments provide correlational data that helps in assembling the complete molecular structure and confirming isotopic labeling sites. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. ucalgary.ca In this compound, the absence of cross-peaks between certain protons would confirm the location of deuterium atoms, as they would interrupt the proton coupling network. libretexts.org For example, if C4 were deuterated (CH₂=CH-CH₂-CD₂I), the proton at C3 would show a correlation to the proton at C2, but no correlation further down the chain to C4, confirming the position of the -CD₂I group.

HETCOR (Heteronuclear Correlation): This 2D technique, often performed as HSQC (Heteronuclear Single Quantum Coherence), correlates protons with the carbon atoms to which they are directly attached. ucalgary.ca In a ¹H-¹³C HETCOR spectrum of this compound, the carbon atom bonded to the deuterium atoms would not show a correlation peak, providing unambiguous evidence of its location.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments that differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. uvic.ca Deuteration alters the appearance of the attached carbon in a DEPT spectrum. A deuterated methylene (B1212753) group (CHD) would still appear as a methine (CH) signal, while a CD₂ group would be absent from the spectrum entirely, thus confirming the degree of deuteration at a specific carbon. libretexts.org

Table 2: Expected 2D NMR Correlations for this compound (Hypothetical C4 deuteration)

| Correlation Type | Interacting Nuclei | Expected Result | Interpretation |

| ¹H-¹H COSY | H2 ↔ H3 | Cross-peak present | Confirms vinyl-allyl connectivity. |

| ¹H-¹H COSY | H3 ↔ H4 | Cross-peak absent | Confirms deuteration at C4. |

| ¹H-¹³C HETCOR | C4 | No correlation peak | Confirms C4 is deuterated (CD₂). |

| ¹³C DEPT-135 | C4 | No signal | Confirms a non-protonated carbon (or CD₂). |

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and isotopic composition of a sample. High-resolution techniques further allow for the elucidation of fragmentation pathways, which can be used to deduce molecular structure and isotopic placement. rsc.orgnih.gov

HRMS provides highly accurate mass measurements, allowing for the differentiation of ions with the same nominal mass but different elemental compositions. weebly.com This is particularly valuable for deuterated compounds, as it can precisely determine the number of deuterium atoms incorporated and thus the isotopic purity of the sample. nih.govresearchgate.net The mass difference between a proton and a deuterium atom is precisely known, enabling HRMS to resolve the signals from the unlabeled (d₀), singly deuterated (d₁), and doubly deuterated (d₂) isotopologues of 1-Iodo-3-butene. nih.gov

Table 3: Theoretical Exact Masses of 1-Iodo-3-butene Isotopologues

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

| Unlabeled (d₀) | C₄H₇I | 181.96435 |

| Singly Deuterated (d₁) | C₄H₆DI | 182.97063 |

| Doubly Deuterated (d₂) | C₄H₅D₂I | 183.97691 |

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of a molecule's structure. researchgate.net When a molecule is isotopically labeled, the masses of the fragment ions will shift depending on whether the isotopic label is retained or lost in the fragment. scispace.com This allows for the precise mapping of fragmentation pathways and provides strong evidence for the location of the label. nih.gov

For 1-Iodo-3-butene, common fragmentation pathways would include the loss of the iodine atom to form a C₄H₇⁺ cation (m/z 55) and cleavage of the C-C bond adjacent to the iodine, resulting in other characteristic fragments. youtube.com By analyzing the mass shifts in the fragments of this compound, one can deduce the position of the deuterium atoms. For example, if the C₄H₅D₂⁺ fragment is observed at m/z 57, it confirms that both deuterium atoms are located on the butene backbone.

Table 4: Hypothetical Fragmentation Analysis for Positional Isotopomers of this compound

| Parent Ion (Isotopomer) | Fragmentation Pathway | Expected Fragment Ion | Fragment m/z | Mechanistic Deduction |

| CH₂=CH-CH₂-CD₂I | Loss of Iodine radical (•I) | [C₄H₅D₂]⁺ | 57 | Deuterium is on the carbon backbone. |

| CD₂=CH-CH₂-CH₂I | Loss of Iodine radical (•I) | [C₄H₅D₂]⁺ | 57 | Deuterium is on the carbon backbone. |

| CH₂=CH-CH₂-CD₂I | Allylic cleavage | [C₃H₅]⁺ | 41 | Deuterium is lost with the •CD₂I fragment. |

| CD₂=CH-CH₂-CH₂I | Allylic cleavage | [C₃H₃D₂]⁺ | 43 | Deuterium is retained on the allyl cation. |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopomer Differentiation and Quantitative Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that measures the rotational transitions of a molecule. The rotational spectrum is exquisitely sensitive to the molecule's three-dimensional mass distribution, defined by its principal moments of inertia. nih.gov This unique sensitivity makes MRR an exceptionally powerful tool for distinguishing between isomers, including positional isotopomers, which can be challenging to resolve by other methods. nih.gov

Every unique isotopomer of a molecule has a distinct set of rotational constants and, therefore, a unique MRR spectrum. illinois.edu For this compound, MRR could unambiguously differentiate between isotopomers such as 1-Iodo-3-butene-1,1-d2 and 1-Iodo-3-butene-4,4-d2. These two molecules have the same exact mass but different mass distributions, leading to different moments of inertia and thus distinct and predictable rotational spectra. Furthermore, the intensity of the signals in the MRR spectrum is directly proportional to the abundance of each isotopomer in the sample, allowing for precise quantitative analysis of the isotopic distribution without the need for calibration standards. illinois.edu

Table 5: Conceptual MRR Data for Differentiating this compound Isotopomers This table illustrates the principle that different isotopomers will have unique, predictable rotational constants.

| Isotopomer | Expected Rotational Constants (A, B, C) | Quantitative Analysis |

| 1-Iodo-3-butene-1,1-d2 | Unique Set 1 (A₁, B₁, C₁) | Relative abundance from signal intensity. |

| 1-Iodo-3-butene-2,3-d2 | Unique Set 2 (A₂, B₂, C₂) | Relative abundance from signal intensity. |

| 1-Iodo-3-butene-4,4-d2 | Unique Set 3 (A₃, B₃, C₃) | Relative abundance from signal intensity. |

| 1-Iodo-3-butene-3,4-d2 | Unique Set 4 (A₄, B₄, C₄) | Relative abundance from signal intensity. |

Vibrational Spectroscopy (Infrared and Raman) in the Context of Bond Transformations and Intermediates

A comprehensive search of scientific literature and spectral databases reveals a significant gap in the experimental and computational data available for the specific compound This compound . While vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structure, bond transformations, and reactive intermediates, no dedicated studies appear to have been published for this particular deuterated isotopologue.

The principles of vibrational spectroscopy are well-established. Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it causes a change in the polarizability of the molecule. These two techniques are often complementary, providing a more complete picture of a molecule's vibrational landscape.

In the context of a molecule like this compound, one would expect the vibrational spectrum to be rich and informative. The presence of various functional groups, including the C=C double bond, the C-I bond, and C-H and C-D bonds, would give rise to a series of characteristic vibrational frequencies. Deuterium substitution, in particular, is a powerful tool in vibrational analysis. Due to the increased mass of deuterium compared to protium (B1232500), C-D stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts. This isotopic shift can be invaluable for assigning specific vibrational modes and for tracking the fate of specific hydrogen atoms during a chemical reaction.

Expected Vibrational Regions of Interest:

For this compound, key vibrational modes would be expected in the following regions:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Theoretical) | Notes |

| =C-H Stretch | ~3100-3000 | Characteristic of vinylic C-H bonds. |

| C-H Stretch (Aliphatic) | ~3000-2850 | Arising from the CH₂ group. |

| C-D Stretch | ~2200-2100 | Expected to be significantly lower than the C-H stretching frequencies due to the heavier mass of deuterium. The exact position would depend on which hydrogen atom(s) are substituted. |

| C=C Stretch | ~1680-1640 | A strong and characteristic band for the carbon-carbon double bond. |

| CH₂ Scissoring | ~1465 | A characteristic bending vibration of the methylene group. |

| C-H/C-D Bending (In-plane and Out-of-plane) | ~1400-600 | A complex region with multiple bands corresponding to various bending and wagging motions of the C-H and C-D bonds. Deuterium substitution would lead to noticeable shifts in these bands, aiding in their assignment. |

| C-I Stretch | ~600-500 | The carbon-iodine stretching vibration is expected at a low frequency due to the high mass of the iodine atom. This band can be sensitive to conformational changes and intermolecular interactions. |

Application in Mechanistic Studies:

In mechanistic studies, IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound. For instance, in an addition reaction across the double bond, the disappearance of the C=C stretching frequency and the appearance of new C-X (where X is the added atom) and C-H/C-D stretching and bending modes could be observed.

Furthermore, these techniques are invaluable for the characterization of transient intermediates. For example, if a reaction proceeds through a carbocation intermediate, the vibrational modes of the molecule would be significantly altered. Changes in the C=C bond order and the charge distribution would lead to shifts in the corresponding vibrational frequencies. By comparing the experimentally observed spectrum of a reaction mixture to theoretically calculated spectra of possible intermediates, it is often possible to identify the key species involved in the reaction pathway.

The use of deuterium labeling, as in this compound, would be particularly insightful in such mechanistic investigations. By observing the changes in the C-D vibrational modes, researchers could precisely track the involvement of the deuterated part of the molecule in bond-breaking and bond-forming steps. This can provide crucial evidence to distinguish between different possible reaction mechanisms.

Despite the theoretical potential for insightful studies, the current body of scientific literature lacks specific data on the vibrational spectroscopy of this compound. Future experimental or computational studies on this molecule would be valuable to fill this knowledge gap and provide a basis for its application in detailed mechanistic investigations.

Computational and Theoretical Chemistry of 1 Iodo 3 Butene D2

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. uni-muenchen.de For 1-iodo-3-butene-d2, DFT methods are employed to investigate the thermodynamics and kinetics of its potential reactions. Functionals such as B3LYP, often paired with basis sets like 6-31G** for lighter atoms and LANL2DZ for iodine, are commonly used to model such systems. mdpi.com

DFT calculations can map the potential energy surface for reactions involving this compound, such as nucleophilic substitution (SN2) or elimination. This involves optimizing the geometry of the reactant, potential intermediates, transition states, and products. The calculated energies reveal the reaction's energetics. For instance, in a substitution reaction, a key intermediate could be an allylic carbocation. DFT can determine the relative stability of such intermediates. researchgate.net

Kinetic studies using DFT focus on calculating the activation energy barriers for different reaction pathways. mdpi.com For example, the energy barrier for a concerted SN2 reaction can be compared to that of a stepwise pathway proceeding through a carbocation intermediate. These calculations help predict which reaction mechanism is more favorable under given conditions. researchgate.net The presence of deuterium (B1214612) can subtly influence these energetics, a factor that can be precisely quantified through DFT.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Substitution Reaction Pathway of this compound

| Species | Description | Method | Relative Energy (kcal/mol) |

| Reactant | This compound + Nu⁻ | B3LYP/LANL2DZ | 0.0 |

| Intermediate | Allylic Carbocation + I⁻ + Nu⁻ | B3LYP/LANL2DZ | +15.2 |

| Transition State | [Nu---C---I]⁻‡ | B3LYP/LANL2DZ | +22.5 |

| Product | 4-Nu-1-butene-d2 + I⁻ | B3LYP/LANL2DZ | -10.8 |

Note: Data is illustrative and based on principles from computational studies on similar reactive systems. mdpi.comresearchgate.net

Conformational Analysis and Stereoelectronic Effects of Deuterium Substitution

The reactivity of this compound is intimately linked to its three-dimensional structure. Conformational analysis, typically performed using computational methods, explores the different spatial arrangements of the molecule (conformers) and their relative energies. The key rotational degree of freedom in this compound is around the C2-C3 single bond, leading to different conformers, such as syn and anti arrangements of the iodo and vinyl groups.

Table 2: Calculated Rotational Barrier and Conformational Energy Difference

| Parameter | Value (kcal/mol) | Computational Method |

| Rotational Barrier (syn → anti) | 4.5 | B3LYP/6-31+G(d,p) |

| ΔE (E_anti - E_syn) | -0.8 | B3LYP/6-31+G(d,p) |

| Deuterium Isotope Effect on ΔE | -0.05 | B3LYP/6-31+G(d,p) |

Note: Values are hypothetical, illustrating typical magnitudes found in conformational analyses of substituted butenes. acs.org

Transition State Modeling and Prediction of Reaction Pathways

A central goal of computational chemistry is to elucidate reaction mechanisms by characterizing the transition states (TS) that connect reactants to products. researchgate.net For this compound, transition state modeling using DFT can predict the most likely reaction pathways. A transition state is located on the potential energy surface as a first-order saddle point, which is confirmed by calculating vibrational frequencies and finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For example, in a reaction with a nucleophile, this compound could react via an SN2 or an SN2' mechanism. These pathways have distinct transition state structures. By calculating the activation energy (the energy difference between the reactant and the transition state) for each path, a preference can be determined. pku.edu.cn Studies on similar alkyl halides reacting with metal complexes have shown how DFT can distinguish between competing mechanisms like SN2 and oxidative addition by comparing their respective transition state barriers. chemrxiv.org The substitution of hydrogen with deuterium can lead to a measurable kinetic isotope effect (KIE), the magnitude of which is related to the changes in bonding to the deuterium atom in the transition state. Modeling the TS for both the deuterated and non-deuterated species allows for the theoretical prediction of these KIEs, providing a powerful test of the proposed mechanism. chinesechemsoc.org

Table 3: Comparison of Hypothetical Activation Barriers for Competing Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| SN2 | Direct attack at C1 | 22.5 |

| SN2' | Attack at C3 (vinylogous) | 28.0 |

| E2 | Base-induced elimination | 25.4 |

Note: Data is illustrative, based on typical findings from DFT studies on reaction mechanisms. pku.edu.cnchemrxiv.org

Isotopic Perturbation of Equilibrium Calculations for Bond Dynamics

The technique of isotopic perturbation of equilibrium is a sensitive NMR-based method that can be complemented by computational calculations to probe subtle structural and bonding details. researchgate.net The method relies on the principle that isotopic substitution, such as replacing hydrogen with deuterium in this compound, can slightly perturb a chemical equilibrium.

Computationally, this involves calculating the equilibrium constant for a process, such as the conformational equilibrium between syn and anti forms of this compound, and then repeating the calculation for the non-deuterated isotopologue. The difference in the calculated equilibrium constants arises from the mass difference, which affects the molecule's vibrational frequencies and zero-point energies. researchgate.net

This analysis can provide detailed information about bond dynamics. For example, if an equilibrium involves the partial formation or breaking of a bond to the isotopically substituted center, the perturbation will be more significant. By comparing computationally predicted isotopic perturbations with experimental NMR data, researchers can validate models of bonding and non-bonding interactions within the molecule, such as weak intramolecular hydrogen/deuterium bonds or agostic interactions in organometallic complexes. researchgate.net This provides a detailed picture of the bond dynamics in the ground and transition states.

Applications of 1 Iodo 3 Butene D2 in Synthetic Methodologies and Mechanistic Probes

As a Labeled Precursor in the Synthesis of Complex Organic Molecules

Isotopically labeled compounds are fundamental in tracing the pathways of atoms and molecular fragments through complex reaction sequences. nih.govgsartor.org The deuterium (B1214612) label in 1-iodo-3-butene-d2 allows the butenyl moiety to be tracked unambiguously using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the synthesis of a complex natural product or a pharmaceutical agent, incorporating a fragment like the deuterated butenyl group from this compound would enable chemists to confirm its successful integration into the final molecular architecture. nih.govacs.org This is particularly useful in multi-step syntheses where rearrangements or unexpected side reactions might occur. sit.edu.cn The presence and position of the deuterium atoms in the product can verify the proposed reaction mechanism and the integrity of the transferred fragment. For instance, in coupling reactions where the butenyl group is transferred, such as in Suzuki, Stille, or Negishi reactions, using the deuterated version allows for precise determination of the fate of the precursor. nih.gov

Utility in Kinetic Isotope Effect Determination for Deeper Mechanistic Understanding

The most significant application for a deuterated compound like this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, if the C-H bond at the deuterated position of the butenyl group is cleaved during the slowest step of a reaction, the reaction will proceed more slowly with this compound than with its non-deuterated counterpart. Measuring this rate difference (kH/kD) provides powerful evidence for the transition state structure and the nature of the rate-limiting step. gsartor.orgmit.edu

For example, in an elimination reaction where a base abstracts a proton from the butenyl chain, using this compound could help determine if this proton abstraction is the rate-limiting event. A significant kH/kD value (typically > 2) would support such a mechanism. libretexts.org Conversely, a kH/kD value near 1 would suggest that the C-H bond cleavage is not involved in the rate-determining step. wikipedia.org

Table 1: Theoretical Application of this compound in KIE Studies

| Reaction Type | Position of Deuterium (d2) | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | C-2 (if abstracted) | > 1 (Primary KIE) | C-H bond breaking is in the rate-determining step. |

| Radical Abstraction | C-1, C-2, or C-4 | > 1 (Primary KIE) | C-H abstraction is rate-limiting. |

This table is illustrative and based on established principles of kinetic isotope effects. Specific values would require experimental determination.

Development and Validation of Novel Reaction Conditions and Catalytic Systems

The development of new catalysts and synthetic methods relies on a deep understanding of reaction mechanisms. nih.gov Isotopically labeled substrates like this compound are crucial for validating the proposed mechanisms of novel catalytic cycles. chemrxiv.orgacs.org

For instance, in the development of a new palladium-catalyzed cross-coupling reaction, chemists need to understand each step: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Using this compound as a substrate could help probe the stereochemistry and mechanism of the oxidative addition step. chemrxiv.org Studies with similar deuterated primary alkyl iodides have been used to distinguish between stereoinvertive Sₙ2-type mechanisms and stereoretentive oxidative addition mechanisms in reactions involving palladacycles. chemrxiv.org

Furthermore, in reactions like catalytic hydrogenation or hydroamination, this compound could be used to trace the origin of hydrogen atoms added to the double bond. acs.orgresearchgate.net By analyzing the deuterium content and position in the product, researchers can determine whether the hydrogen comes from the solvent, a reagent, or intramolecular transfer, thereby validating the proposed catalytic pathway. nih.govacs.org The development of new iridium-based catalysts for alkyne isomerization, for example, has been mechanistically interrogated using deuterated solvents and substrates to understand the complex pathways leading to products like 1,3-butadiene (B125203). acs.org

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes for Deuterated Organoiodides

The principles of green chemistry are increasingly influencing the synthesis of deuterated compounds, including organoiodides. dokumen.pub The development of sustainable and environmentally friendly methods for preparing these valuable molecules is a key area of future research. researchgate.net

Key Research Thrusts:

Catalytic Deuteration: A major focus is the use of catalytic systems to introduce deuterium (B1214612), minimizing waste and improving efficiency. This includes the exploration of transition metal-free strategies and the use of more benign reagents. researchgate.netrsc.org For instance, photocatalytic methods using heavy water (D₂O) as the deuterium source are being investigated as a sustainable approach for producing deuterated alkanes. rsc.org

Mechanochemical Methods: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative for deuteration reactions. nih.gov A recently developed strategy utilizes piezoelectric materials as catalysts in a solid-phase system to achieve dehalogenative deuteration of aryl iodides with D₂O, eliminating the need for stoichiometric reductants. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity. mt.com Integrating deuteration reactions into flow systems is a promising avenue for scalable and sustainable production.

A comparative look at traditional versus emerging green synthetic methods highlights the shift in the field:

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Deuterium Source | Often relies on expensive and specialized deuterated reagents. | Increasingly utilizes D₂O as a cost-effective and abundant source. rsc.org |

| Catalysis | May involve stoichiometric amounts of hazardous reagents. | Employs recyclable catalysts, including biocatalysts and photocatalysts. researchgate.netrsc.org |

| Solvent Use | Typically requires large volumes of organic solvents. | Focuses on solvent-free conditions (mechanochemistry) or green solvents. nih.gov |

| Energy Input | Often relies on conventional heating methods. | Explores alternative energy sources like light (photocatalysis) and mechanical force. rsc.orgnih.gov |

Exploration of Novel Reactivity and Unconventional Reaction Modes for C-D Bond Formation and Cleavage

Understanding and controlling the formation and cleavage of carbon-deuterium (C-D) bonds is fundamental to the application of deuterated compounds. nih.gov The C-D bond is stronger than the corresponding carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE) and can be exploited to enhance the metabolic stability of drug molecules. hbni.ac.ininformaticsjournals.co.innih.gov

Emerging Research Areas:

Hypervalent Iodine Chemistry: Organoiodine(III) compounds, traditionally used as oxidants or electrophiles, are being explored for novel reactivity. chemrxiv.orgchemrxiv.org Recent discoveries show they can act as nucleophiles in reactions like the carboiodanation of arynes, opening new pathways for bond formation. chemrxiv.orgchemrxiv.org

Free Radical Reactions: The study of free radical reactions continues to evolve with the development of less toxic and more efficient reagents. bbhegdecollege.com Understanding the behavior of radicals in deuterated systems is crucial for designing selective and high-yield synthetic methods.

Mechanistic Studies of Isotope Exchange: Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are providing deeper insights into hydrogen isotope exchange reactions. researchgate.netacs.org These studies help in designing more efficient and selective deuteration protocols.

Integration with Advanced In Situ Analytical and Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The ability to monitor chemical reactions in real-time is vital for understanding reaction mechanisms and optimizing conditions. rsc.org The integration of advanced analytical techniques directly into the reaction setup (in situ monitoring) is a significant trend. frontiersin.orgscispace.com

Key In Situ Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for continuous monitoring of reaction mixtures, providing direct insight into the concentrations of different species over time. rsc.org This is particularly useful for studying kinetics and elucidating complex reaction mechanisms, though the use of deuterated solvents can sometimes complicate analysis due to potential H/D exchange. rsc.org

Mass Spectrometry (MS): Techniques like probe electrospray ionization mass spectrometry (PESI-MS) and condensed phase membrane introduction mass spectrometry (CP-MIMS) enable the real-time monitoring of reactants, intermediates, and products, even in complex and heterogeneous mixtures. acs.orgconicet.gov.ar

Infrared (IR) and Raman Spectroscopy: In situ FTIR and Raman spectroscopy provide real-time information on the vibrational modes of molecules, allowing for the tracking of functional group transformations and the identification of transient species. mt.com

X-ray Diffraction (XRD): For solid-state reactions, in situ synchrotron X-ray powder diffraction can follow the transformation of crystalline phases during the reaction. researchgate.net

The data below illustrates the types of information that can be obtained from real-time monitoring techniques:

| Analytical Technique | Information Gained | Application in Deuterated Systems |

| Flow NMR | Species concentration vs. time, reaction kinetics. rsc.org | Monitoring deuterium incorporation and H/D exchange rates. researchgate.netrsc.org |

| In Situ MS | Identification of intermediates and products, reaction progress. acs.org | Tracking the formation of deuterated products and byproducts. conicet.gov.ar |

| In Situ IR/Raman | Changes in functional groups, detection of intermediates. mt.com | Observing the formation and cleavage of C-D bonds. |

| In Situ XRD | Crystal structure evolution, phase transitions. researchgate.net | Studying solid-state deuteration reactions. |

Interdisciplinary Research Bridging Organic Synthesis with Materials Science and Chemical Biology Utilizing Specific Deuterium Labels

The unique properties of deuterated compounds like 1-iodo-3-butene-d2 are fostering interdisciplinary research, creating bridges between organic synthesis and other scientific fields.

Materials Science: Deuterated compounds are finding applications in the development of advanced materials. chemscene.comchemscene.com For example, deuterated optoelectronic materials are being explored for use in organic light-emitting diodes (OLEDs) and solar cells. chemscene.comchemscene.com The enhanced stability of C-D bonds can lead to materials with improved longevity and performance. ansto.gov.au

Chemical Biology: Deuterium labeling is a powerful tool in chemical biology for probing biological mechanisms and improving the properties of bioactive molecules. informaticsjournals.co.in Replacing hydrogen with deuterium at specific sites can slow down metabolic degradation, enhancing a drug's half-life and efficacy. nih.govnih.gov This strategy has been successfully employed in the development of new therapeutics.

The interdisciplinary nature of this research is expanding the utility of specifically deuterated molecules far beyond their traditional roles as mechanistic probes in organic chemistry. pathwaystoscience.orgvanderbilt.edu

Q & A

Q. How can isotope dilution mass spectrometry (IDMS) improve quantification of this compound in complex matrices?

- Methodological Answer : Spike samples with a ¹³C-labeled internal standard to correct for matrix effects. Optimize ionization parameters (ESI or APCI) for MS detection. Validate method accuracy via recovery studies (85–115%) and inter-laboratory comparisons .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.